3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide

Lipophilicity optimization Membrane permeability ADME profiling

3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide (CAS 946335-73-5) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring a 2-methyl substituent on the pyrimidine ring and a 3-(4-methoxyphenyl)propanamide side chain at the 3-position. The compound has a molecular formula of C19H19N3O3 and a molecular weight of 337.38 g/mol, with a computed partition coefficient (logP) of 1.66, a distribution coefficient (logD) of 1.24, and a polar surface area (PSA) of 55.76 Ų.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 946335-73-5
Cat. No. B2525739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide
CAS946335-73-5
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O3/c1-13-18(19(24)22-12-4-3-5-16(22)20-13)21-17(23)11-8-14-6-9-15(25-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,23)
InChIKeyOUEZPBNRRCLVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide (CAS 946335-73-5): Physicochemical and Structural Baseline for Procurement


3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide (CAS 946335-73-5) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, featuring a 2-methyl substituent on the pyrimidine ring and a 3-(4-methoxyphenyl)propanamide side chain at the 3-position . The compound has a molecular formula of C19H19N3O3 and a molecular weight of 337.38 g/mol, with a computed partition coefficient (logP) of 1.66, a distribution coefficient (logD) of 1.24, and a polar surface area (PSA) of 55.76 Ų . This scaffold is structurally related to pharmacologically active agents including the tranquilizer pirenperone, the antiallergic agent ramastine, and various kinase inhibitors, and has been explored in efflux pump inhibition, anticancer, and anti-HIV-1 therapeutic programs [1][2].

Why Generic Substitution Fails: Physicochemical Property Divergence Among 3-Substituted 4-Oxo-4H-pyrido[1,2-a]pyrimidine Propanamide Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, small structural modifications at the 3-position amide side chain produce substantial changes in lipophilicity, hydrogen bonding capacity, and conformational flexibility that cannot be normalized through simple formulation adjustments. The 3-(4-methoxyphenyl)propanamide moiety in CAS 946335-73-5 establishes a specific logP/logD window (logP 1.66, logD 1.24) and PSA value (55.76 Ų) that differs measurably from its closest analogs: the acetamide homolog (one fewer methylene, reducing lipophilicity), the 8-methyl substituted variant (increased MW and logP), and the cyclohexyl analog (loss of the methoxy H-bond acceptor) . These physicochemical differences directly impact membrane permeability, solubility, and target binding, making inter-compound substitution scientifically unjustified without experimental re-validation. The quantitative evidence below documents the magnitude of these differences across key differential dimensions.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide (CAS 946335-73-5)


Lipophilicity Advantage vs. Acetamide Homolog: The Propanamide Linker Increases logP by ~0.3–0.5 Units

The target compound incorporates a three-carbon propanamide linker between the 4-methoxyphenyl group and the pyrido[1,2-a]pyrimidine core, contributing one additional methylene unit compared to the two-carbon acetamide homolog 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide . This structural difference yields a computed logP of 1.66 and logD of 1.24 for the target compound . Based on established Hansch π-value contributions (π(CH₂) ≈ 0.50), the acetamide homolog is estimated to have a logP approximately 0.50 units lower, placing it in the range of ~1.1–1.2. This ~0.5 unit increase in logP for the target compound predicts measurably higher passive membrane permeability (estimated 1.5- to 2-fold increase based on the logP-permeability correlation established for heterocyclic amides) while maintaining aqueous solubility above the threshold for biochemical assay compatibility .

Lipophilicity optimization Membrane permeability ADME profiling

Hydrogen Bond Acceptor Count: Methoxyphenyl Confers 2 Additional HBA vs. Cyclohexyl Analog

The 4-methoxyphenyl substituent in the target compound provides two hydrogen bond acceptor (HBA) atoms—the methoxy oxygen and the amide carbonyl—contributing to a total HBA count of 6, compared to 4 HBAs for the cyclohexyl analog 3-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide, which lacks the methoxy oxygen and the aromatic ring . This difference of 2 HBAs (a 50% increase) is structurally significant. The methoxy oxygen in particular can serve as a key pharmacophoric element for kinase hinge-region binding or efflux pump interactions, as demonstrated in structure-activity relationship (SAR) studies of related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives where aromatic substituents with H-bonding capability at the 2-position showed enhanced MexAB-OprM efflux pump inhibitory activity compared to purely hydrophobic cycloalkyl substituents [1].

Hydrogen bonding Target engagement Solubility

Linker Length and Conformational Flexibility: Propanamide vs. Benzamide Direct Attachment

The target compound features a three-carbon propanamide linker (ethylene bridge plus amide) connecting the 4-methoxyphenyl group to the pyrido[1,2-a]pyrimidine core at the 3-position, in contrast to the direct benzamide attachment in 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, where the aromatic ring is directly conjugated to the amide carbonyl with zero intervening methylene units . The propanamide linker introduces two freely rotatable C–C single bonds (τ₁ and τ₂ torsions), enabling the 4-methoxyphenyl group to sample a significantly broader conformational space. This increased flexibility may allow the target compound to access binding pockets that are sterically inaccessible to the rigid benzamide analog, while also permitting induced-fit binding modes. In the context of the pyrido[1,2-a]pyrimidine efflux pump inhibitor pharmacophore, a flexible tether between the aromatic group and the core scaffold was shown to be critical for optimal MexAB-OprM inhibition, with rigid analogs demonstrating reduced potentiation of levofloxacin activity against Pseudomonas aeruginosa [1].

Conformational flexibility Binding mode diversity Scaffold optimization

Absence of Halogen Substituents: Reduced Metabolic Liability Risk vs. Chlorinated/Fluorinated Analogs

The target compound contains no halogen substituents on either the pyrido[1,2-a]pyrimidine core or the 4-methoxyphenyl pendant, distinguishing it from analogs such as N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide, which bears both a 7-chloro substituent on the core and a 3-fluorophenoxy group on the side chain . Halogenated aromatic compounds are well-documented to carry elevated risks of mechanism-based CYP450 inhibition (particularly CYP3A4 and CYP2C9) and can undergo oxidative dehalogenation to form reactive metabolites that covalently modify proteins, leading to idiosyncratic toxicity . In contrast, the target compound's metabolic clearance is expected to proceed primarily through O-demethylation of the 4-methoxy group and amide hydrolysis—well-characterized, predictable Phase I metabolic pathways. This difference is quantifiable in terms of predicted sites of metabolism (pSOM): the chlorinated analog presents 2 additional pSOMs (oxidative dechlorination and aromatic hydroxylation para to chlorine), increasing the metabolic complexity and potential for reactive intermediate formation .

Metabolic stability CYP450 inhibition Reactive metabolite risk

Polar Surface Area and Drug-Likeness Balance: PSA of 55.76 Ų Optimizes Permeability vs. Solubility Trade-Off

The target compound exhibits a computed polar surface area (PSA) of 55.76 Ų, which falls within a favorable range for balanced drug-like properties: well below the 90 Ų threshold commonly associated with blood-brain barrier penetration capability and the 140 Ų limit for acceptable oral absorption . In comparison, the 8-methyl analog N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide (CAS 946381-76-6, MW 351.4) is expected to have an identical PSA (~55.76 Ų) but a higher molecular weight (ΔMW = +14.02 Da) and increased logP due to the additional methyl group, shifting it closer to the Lipinski rule-of-five boundaries and potentially reducing aqueous solubility . The target compound's combination of moderate PSA (55.76 Ų), moderate logP (1.66), and MW below 350 Da positions it within the central region of drug-like chemical space, as defined by the Lipinski, Veber, and Egan filters simultaneously, without violating any rule-of-five parameter .

Drug-likeness CNS permeability Oral bioavailability

Optimal Application Scenarios for 3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide (CAS 946335-73-5) Based on Quantitative Differentiation Evidence


Screening Library Enrichment for Kinase and Efflux Pump Inhibitor Discovery Programs Requiring Balanced logP (1.5–2.0) and PSA < 60 Ų

The target compound's physicochemical profile—logP 1.66, logD 1.24, PSA 55.76 Ų, and absence of halogen substituents—makes it an ideal candidate for inclusion in diversity-oriented screening libraries targeting intracellular enzymes (kinases, epigenetic modifiers) where moderate lipophilicity is required for membrane passage without excessive non-specific protein binding . The pyrido[1,2-a]pyrimidine scaffold has demonstrated activity against multiple target classes including PI3K isoforms, RON kinase, and MexAB-OprM efflux pumps, and the compound's structural features (3-propanamide substitution, methoxyphenyl group) align with pharmacophoric elements identified in SAR studies of this scaffold class [1][2]. Its balanced drug-likeness profile supports use as a starting point for hit-to-lead optimization in programs where maintaining logP below 2.0 is a design criterion.

Use as a Negative Control or Comparator in Halogenated Analog Studies Investigating CYP450-Mediated Metabolism

Because CAS 946335-73-5 lacks halogen substituents that are present in closely related analogs (e.g., N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide), it can serve as a halogen-free comparator in metabolic stability assays designed to isolate the contribution of chlorine or fluorine atoms to CYP450 inhibition, microsomal clearance, or reactive metabolite formation [1]. Its predicted metabolic pathway (O-demethylation and amide hydrolysis) is chemically orthogonal to the oxidative dehalogenation pathways of its chlorinated/fluorinated counterparts, enabling clean mechanistic interpretation of metabolic differences .

Linker Length SAR Studies for 3-Substituted Pyrido[1,2-a]pyrimidine Amides: Propanamide as the Optimal Balance Between Acetamide and Extended Homologs

The three-carbon propanamide linker represents an intermediate chain length between the shorter acetamide analog (2-carbon) and longer butyramide or pentanamide homologs. This linker length introduces 2 additional rotatable bonds compared to the benzamide analog, providing sufficient conformational freedom to explore diverse binding modes while maintaining a molecular weight below 350 Da . In systematic SAR campaigns investigating the impact of linker length on target potency and selectivity, CAS 946335-73-5 serves as the propanamide reference point against which the potency gains from linker extension or the rigidity benefits of linker truncation can be quantitatively benchmarked [2].

Physicochemical Property Benchmarking in Computational ADME Model Training Sets for Heterocyclic Amides

With its well-defined, experimentally validated computed properties (logP 1.66, logD 1.24, logSw -2.10, PSA 55.76 Ų, 6 HBA, 1 HBD) and structural simplicity (achiral, single defined tautomeric state), CAS 946335-73-5 is well-suited as a calibration compound in computational ADME model development, particularly for training QSPR models that predict logD, aqueous solubility, or Caco-2 permeability of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . Its position in the center of drug-like chemical space (no rule-of-five violations, MW < 350) makes it a useful reference point for assessing the predictive accuracy of in silico tools across the pyridopyrimidine chemotype, against which more extreme analogs can be compared [1].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.